N-(pyridin-3-yl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

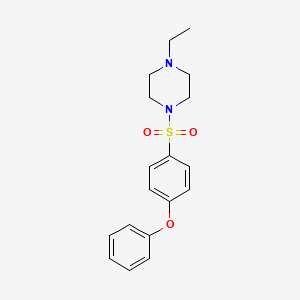

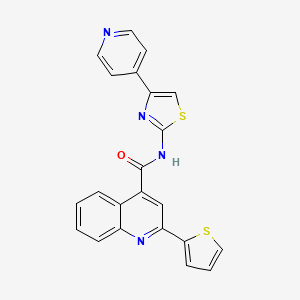

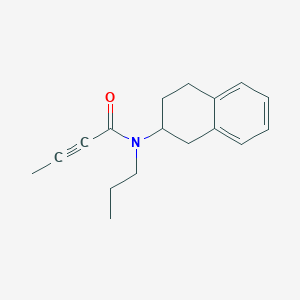

“N-(pyridin-3-yl)isonicotinamide” is a compound that contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridine . It is an isomeric analogue of nicotinamide and a metabolite of isonicotinic thioamide .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of nicotinoyl chloride and 4-aminopyridine . A series of N-(pyridin-3-yl)benzamide derivatives have been synthesized and their structure was confirmed by 1H and 13C NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” includes two pyridine rings connected by a nitrogen atom. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can act as a heterocyclic building block to synthesize 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives and organotin (IV) complexes of isonicotinamide .Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³, a boiling point of 286.1±15.0 °C at 760 mmHg, and a flash point of 126.8±20.4 °C. It has a molar refractivity of 57.0±0.3 cm³ and a molar volume of 154.8±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Pharmaceutical Cocrystals

N-(pyridin-3-yl)isonicotinamide demonstrates potential in crystal engineering and the synthesis of pharmaceutical cocrystals. It forms a novel carboxamide-pyridine N-oxide synthon, which assembles in a triple helix architecture. This unique structure has been utilized to create cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing its potential in the pharmaceutical industry (Reddy, Babu, & Nangia, 2006).

Electrochemical Studies

Studies reveal that the electrochemical reduction of isonicotinamide involves two electroactive species, indicating a previous protonation reaction in basic media. This finding is significant for understanding the electrochemical behavior of isonicotinamide and could have implications for its use in various chemical reactions (Galvín & Mellado, 1989).

Nuclear and Material Sciences

Isonicotinamide derivatives have been evaluated for their selectivity and radiolysis behavior, particularly in the context of nuclear science. Extractants like long-chain isonicotinamides and dipicolinamides have shown potential in extracting various metal ions from nitric acid solutions, demonstrating their utility in nuclear waste management and material processing (Mowafy, 2007).

Structural Analysis and Molecular Interaction

The structural landscape of cocrystals formed with isonicotinamide has been extensively studied, revealing insights into molecular interactions and crystal formation. Such studies contribute to our understanding of molecular assembly and can inform the design of new materials (Dubey & Desiraju, 2014).

Medical Imaging and Diagnostic Tools

Isonicotinamide derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging, specifically targeting the GSK-3 enzyme in Alzheimer's disease. This showcases the compound's relevance in developing diagnostic tools and understanding neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Wirkmechanismus

While the specific mechanism of action for “N-(pyridin-3-yl)isonicotinamide” is not explicitly mentioned in the search results, it’s worth noting that substituted 2-(Pyridin-2-ylamino)-N-(pyridin-3-yl)isonicotinamide has been studied as a potent, selective, and brain-penetrant inhibitor of Glycogen Synthase Kinase-3 (GSK-3) .

Zukünftige Richtungen

The future directions for “N-(pyridin-3-yl)isonicotinamide” could involve further exploration of its potential as a GSK-3 inhibitor . Additionally, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles could be a promising area of research .

Eigenschaften

IUPAC Name |

N-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFWUWUHGKBOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2853142.png)

![2-chloro-N-{1-[(phenylcarbamoyl)methyl]piperidin-4-yl}quinoline-4-carboxamide](/img/structure/B2853143.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2853144.png)

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)